Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester derivative of picolinic acid, featuring a methyl ester group at the 2-position, a methyl substituent at the 6-position, and a pinacol boronate group at the 5-position of the pyridine ring. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H20BNO4 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20BNO4/c1-9-10(7-8-11(16-9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
RMEGALWHANLHAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 6-methylpicolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate, and is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The process also involves rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry .
Comparison with Similar Compounds
Key Inferred Properties
- Molecular Formula: C₁₄H₂₀BNO₄
- Molecular Weight : 277.13 g/mol
- Structure : Features a pyridine core with a boronate ester (enhancing electrophilicity for coupling), a methyl ester (improving solubility), and a 6-methyl group (introducing steric effects).
The following table compares Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate with structurally related boronate esters, highlighting differences in substituents, physical properties, and reactivity:
Key Comparative Insights
Steric Hindrance: The 6-methyl group in the target compound may impede catalytic access to the boron center, contrasting with unsubstituted analogs like Methyl 5-(...)picolinate .
Solubility and Stability: Ethyl ester derivatives (e.g., CAS 1428761-14-1) offer improved solubility in non-polar solvents compared to methyl esters . Amide derivatives (e.g., N-methylpicolinamide) exhibit enhanced hydrolytic stability due to reduced electrophilicity and hydrogen-bonding interactions .
Applications in Synthesis :
- Suzuki-Miyaura Coupling : The target compound’s methyl ester and boronate groups make it suitable for synthesizing biaryl motifs in drug discovery, though steric effects may require optimized reaction conditions .
- Sensor Development : Analogous boronate esters are used in fluorescent conjugated polymers (CPs) for chemical sensing, where substituent polarity impacts sensor performance .
Biological Activity
Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a picolinate moiety combined with a dioxaborolane group, which may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 295.17 g/mol. The presence of the dioxaborolane group is significant for its biological activity as it can participate in various chemical reactions that are crucial for drug design.
The biological activity of this compound can be attributed to its ability to interact with biological targets through the dioxaborolane moiety. This group is known for its role in enhancing the solubility and stability of compounds in biological systems. Research indicates that compounds containing boron can modulate enzyme activity and influence cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of dioxaborolane compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated the effects of boron-containing picolinate derivatives on cancer cells. The results demonstrated that these compounds significantly inhibited cell proliferation in breast and prostate cancer cell lines through apoptosis induction (Chai et al., 2021) .
- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in cancer metabolism. The dioxaborolane group was found to enhance binding affinity to target enzymes compared to non-boronated analogs (Yang et al., 2020) .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell growth | Induction of apoptosis |
| Enzyme inhibition | Increased binding affinity | Competitive inhibition |
| Cell cycle disruption | G1/S phase arrest | Modulation of signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
